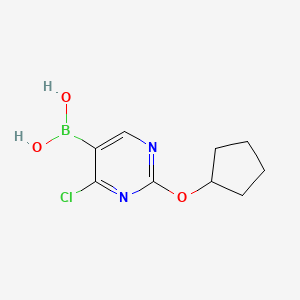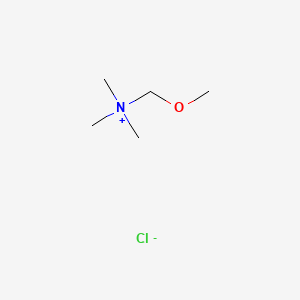
(Methoxymethyl)trimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methoxymethyl)trimethylammonium chloride is a quaternary ammonium compound with the chemical formula C5H12ClNO. It is known for its use in various chemical reactions and industrial applications due to its unique properties. This compound is often utilized in the synthesis of other chemicals and has significant importance in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Methoxymethyl)trimethylammonium chloride can be synthesized through several methods. One common method involves the reaction of trimethylamine with chloromethyl methyl ether. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{(CH}_3\text{)}_3\text{N} + \text{ClCH}_2\text{OCH}_3 \rightarrow \text{(CH}_3\text{)}_3\text{NCH}_2\text{OCH}_3\text{Cl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with stringent quality control measures. The process may include purification steps such as distillation and crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(Methoxymethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce methanol and trimethylamine.
Wissenschaftliche Forschungsanwendungen
(Methoxymethyl)trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is utilized in biochemical studies to modify proteins and nucleic acids.
Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (Methoxymethyl)trimethylammonium chloride exerts its effects involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can disrupt cellular processes and inhibit the growth of microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacrylatoethyl trimethyl ammonium chloride: This compound is similar in structure and also used in the synthesis of polymers and other chemicals.
Trimethylammonium chloride: Another quaternary ammonium compound with similar properties and applications.
Uniqueness
(Methoxymethyl)trimethylammonium chloride is unique due to its methoxymethyl group, which provides distinct reactivity and applications compared to other quaternary ammonium compounds. This uniqueness makes it valuable in specific chemical reactions and industrial processes.
Eigenschaften
CAS-Nummer |
6343-91-5 |
|---|---|
Molekularformel |
C5H14ClNO |
Molekulargewicht |
139.62 g/mol |
IUPAC-Name |
methoxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H14NO.ClH/c1-6(2,3)5-7-4;/h5H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ODMCBOQBLGOAKC-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)COC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


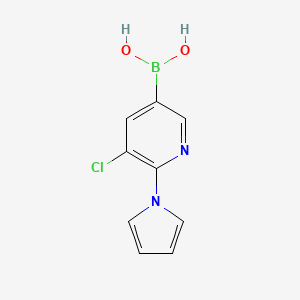

![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
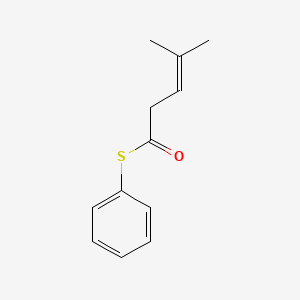
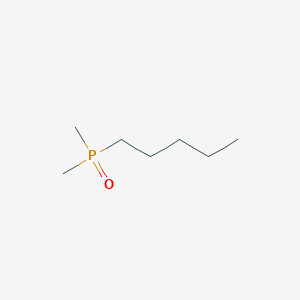
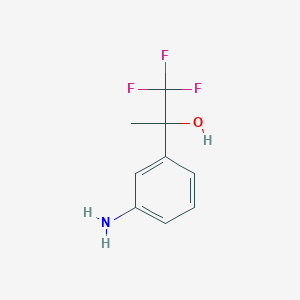
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)



![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
